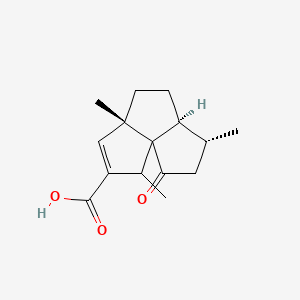
Piperidine, 1-(3-(3-(aminoiminomethyl)phenyl)-2-(((4-methylphenyl)sulfonyl)amino)-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-Tapap involves several steps. The key starting material is m-amidino-phenylalanine, which undergoes tosylation to form the Nα-tosylated derivative. The reaction conditions typically involve the use of tosyl chloride in the presence of a base such as pyridine. The resulting tosylated product is then coupled with piperidine to form 3-Tapap .
Industrial production methods for 3-Tapap are not extensively documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes. The use of high-purity reagents and controlled reaction conditions are crucial for achieving the desired product yield and purity.
Chemical Reactions Analysis
3-Tapap undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols can replace the tosyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Tapap has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the interactions between thrombin and its inhibitors. This helps in the design of new anticoagulant drugs.
Biology: 3-Tapap is used in biochemical assays to study the inhibition of thrombin, which is crucial for understanding blood coagulation pathways.
Medicine: The compound’s ability to inhibit thrombin makes it a potential candidate for developing new therapeutic agents for treating thrombotic disorders.
Mechanism of Action
The mechanism of action of 3-Tapap involves its binding to the active site of thrombin, a serine protease involved in blood coagulation. The compound’s amidino group interacts with the catalytic triad of thrombin, inhibiting its activity. This prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. The molecular targets and pathways involved include the serine protease active site and the coagulation cascade .
Comparison with Similar Compounds
3-Tapap can be compared with other thrombin inhibitors such as argatroban and dabigatran. While all these compounds inhibit thrombin, 3-Tapap is unique due to its specific binding interactions and structural features. Similar compounds include:
Argatroban: A direct thrombin inhibitor used in the treatment of heparin-induced thrombocytopenia.
Dabigatran: An oral anticoagulant that directly inhibits thrombin.
Bivalirudin: A synthetic peptide that acts as a direct thrombin inhibitor.
Properties
CAS No. |
73438-63-8 |
|---|---|
Molecular Formula |
C22H28N4O3S |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
3-[2-[(4-methylphenyl)sulfonylamino]-3-oxo-3-piperidin-1-ylpropyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H28N4O3S/c1-16-8-10-19(11-9-16)30(28,29)25-20(22(27)26-12-3-2-4-13-26)15-17-6-5-7-18(14-17)21(23)24/h5-11,14,20,25H,2-4,12-13,15H2,1H3,(H3,23,24) |
InChI Key |
RNNMXTSTLVYYQG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC(=CC=C2)C(=N)N)C(=O)N3CCCCC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N(alpha)-tosyl-(3-amidinophenyl)alanine piperidide N-alpha-tosyl-(3-amidinophenyl)alanine piperidide TAPAP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)


![3-[5-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B1681165.png)










